![molecular formula C15H24ClNO3 B4010482 3-(diethylamino)-1-(3,4-dimethoxyphenyl)-1-propanone hydrochloride](/img/structure/B4010482.png)
3-(diethylamino)-1-(3,4-dimethoxyphenyl)-1-propanone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was synthesized through a sequence involving these steps, demonstrating the complex methodologies required for creating such compounds (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray crystallography to determine the configuration and stereospecificity of compounds. For instance, the crystal and molecular structure of a related compound, (−)-erythro-1′-(2,5-Dimethoxyphenyl)-3′-diethylaminobutyl Acetate Hydrobromide, was determined using X-ray structure analysis, highlighting the importance of such analytical techniques in understanding compound structures (Y. Masuda, Y. Iitaka, H. Hamano, 1974).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature can be complex and multifaceted. For instance, 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcases unique reactivity patterns, such as reacting with various reagents under mild conditions to yield diverse products, illustrating the reactive versatility of compounds with similar structural motifs (J. Nakayama et al., 1998).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline forms, can significantly influence the application and handling of these compounds. The investigation of polymorphism in pharmaceutical compounds, for example, characterizes how different crystalline forms can exhibit very similar spectra and diffraction patterns, yet present challenges for analytical techniques (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with thiols, cyclization reactions, and the formation of inclusion compounds, are critical for understanding the functionality and application of these compounds. For instance, 1-p-chlorophenyl-4,4-dimethyl-5-diethylamino-1-penten-3-one hydrobromide demonstrates selective reactivity with protein and small molecular weight thiols, illustrating specific chemical interactions that define its chemical properties (B. Mutus et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-16(6-2)10-9-13(17)12-7-8-14(18-3)15(11-12)19-4;/h7-8,11H,5-6,9-10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKZZGVSXXPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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